molecular formula C13H11ClO2S B2595528 2-Methyl-[1,1'-biphenyl]-4-sulfonyl chloride CAS No. 1368604-87-8

2-Methyl-[1,1'-biphenyl]-4-sulfonyl chloride

Cat. No.: B2595528
CAS No.: 1368604-87-8
M. Wt: 266.74
InChI Key: CDGIBRDNECYCPO-UHFFFAOYSA-N
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Description

2-Methyl-[1,1’-biphenyl]-4-sulfonyl chloride is an organic compound that belongs to the class of biphenyl derivatives. It is characterized by the presence of a sulfonyl chloride group attached to the biphenyl structure, which consists of two benzene rings connected by a single bond. This compound is of significant interest in organic synthesis and industrial applications due to its reactivity and versatility.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-[1,1’-biphenyl]-4-sulfonyl chloride typically involves the sulfonation of 2-Methyl-[1,1’-biphenyl] followed by chlorination. One common method is the reaction of 2-Methyl-[1,1’-biphenyl] with chlorosulfonic acid, which introduces the sulfonyl chloride group. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of 2-Methyl-[1,1’-biphenyl]-4-sulfonyl chloride may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-[1,1’-biphenyl]-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The biphenyl structure can undergo oxidation to form biphenyl quinones under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are commonly used in substitution reactions. These reactions are typically carried out in the presence of a base (e.g., pyridine) to neutralize the hydrochloric acid formed.

    Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions to achieve oxidation of the biphenyl structure.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Biphenyl Quinones: Formed from the oxidation of the biphenyl structure.

Scientific Research Applications

2-Methyl-[1,1’-biphenyl]-4-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Utilized in the development of drugs and therapeutic agents, particularly in the synthesis of sulfonamide-based antibiotics.

    Industry: Applied in the production of dyes, pigments, and polymers due to its reactivity and ability to introduce sulfonyl groups into organic molecules.

Comparison with Similar Compounds

2-Methyl-[1,1’-biphenyl]-4-sulfonyl chloride can be compared with other biphenyl derivatives, such as:

    2-Methyl-[1,1’-biphenyl]-4-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group. It is less reactive and used in different applications.

    4-Bromo-2-Methyl-[1,1’-biphenyl]: Contains a bromine atom instead of a sulfonyl chloride group. It undergoes different types of reactions, such as halogenation and cross-coupling reactions.

    2-Methyl-[1,1’-biphenyl]-4-carboxylic acid: Contains a carboxylic acid group instead of a sulfonyl chloride group. It is used in the synthesis of esters and amides.

The uniqueness of 2-Methyl-[1,1’-biphenyl]-4-sulfonyl chloride lies in its high reactivity and versatility, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-methyl-4-phenylbenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2S/c1-10-9-12(17(14,15)16)7-8-13(10)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGIBRDNECYCPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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